molecular formula C17H18N2O B5412245 2-methyl-N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide

2-methyl-N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide

Cat. No.: B5412245
M. Wt: 266.34 g/mol
InChI Key: UJYUQBOJJTUMFM-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The methyl and carboxamide groups are introduced through substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative reacts with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

2-methyl-N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-methylphenyl)alanine
  • 2-methyl-N-(4-methylphenyl)indole

Uniqueness

2-methyl-N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide stands out due to its unique combination of the indole core with methyl and carboxamide groups, which confer distinct chemical and biological properties. Its specific substitution pattern enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

2-methyl-N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-7-9-15(10-8-12)18-17(20)19-13(2)11-14-5-3-4-6-16(14)19/h3-10,13H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYUQBOJJTUMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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